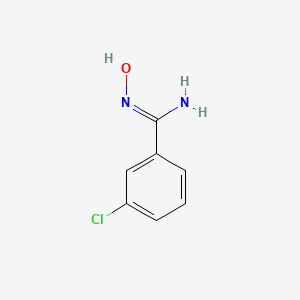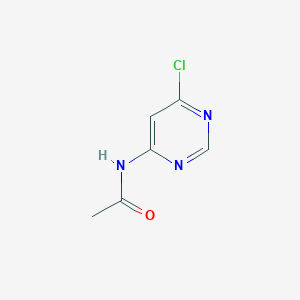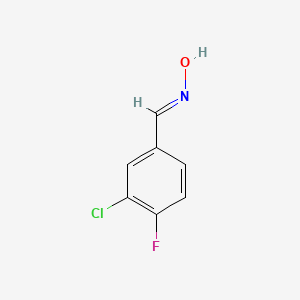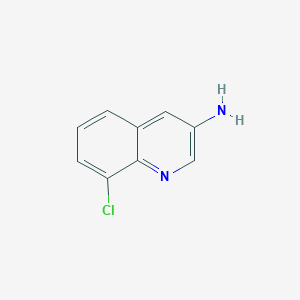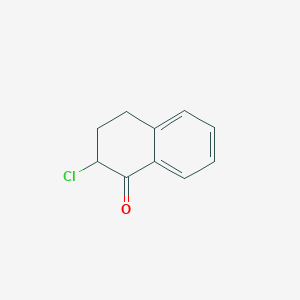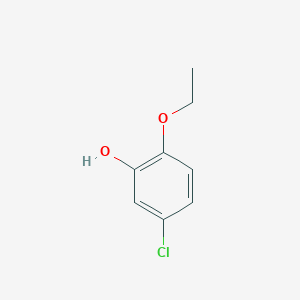
5-Chloro-2-ethoxyphenol
Descripción general
Descripción
5-Chloro-2-ethoxyphenol is a chemical compound that falls under the category of halophenols, which are derivatives of phenols . It has a molecular weight of 172.61 . The compound is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The IUPAC name for 5-Chloro-2-ethoxyphenol is the same . The InChI code for this compound is 1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-ethoxyphenol include a molecular weight of 172.61 . The compound is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Thermal Transformation in Alcoholic Solutions
5-Chloro-2-ethoxyphenol undergoes thermal transformation in alcoholic solutions, leading to the production of various compounds, including methoxy, ethoxy, and propoxy adducts. This process is significant in the context of studying chlorogenic acid derivatives, which have applications in pharmaceuticals, food additives, and cosmetics (Dawidowicz & Typek, 2015).
Role as a Food Additive and Nutraceutical
Chlorogenic acid (5-O-caffeoylquinic acid), a relative of 5-Chloro-2-ethoxyphenol, is noted for its health-promoting properties. It is used as a nutraceutical for treating metabolic syndrome and associated disorders. Moreover, its antimicrobial and antioxidant properties make it a valuable food additive (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Electrochemical Reduction
The electrochemical reduction of 5-Chloro-2-ethoxyphenol in dimethylformamide has been studied, revealing insights into the reductive cleavage of aryl carbon–chlorine bonds. This research is crucial for understanding the electroreduction mechanisms of aryl halides (Knust et al., 2010).
Synthesis and Chemical Activity
The synthesis and characterization of compounds related to 5-Chloro-2-ethoxyphenol, such as (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, have been explored. These studies include assessments of their chemical activity and potential applications in various fields (Demircioğlu, 2021).
Antimicrobial Agents
Derivatives of 5-Chloro-2-ethoxyphenol have been synthesized and tested as antimicrobial agents. These compounds have shown the capacity to reduce biofilm formation by marine bacteria, indicating their potential in the field of biofilm control (Benneche et al., 2011).
Solubility and Activity Coefficients
Studies on the solubility and activity coefficients of compounds like 5-Chloro-2-ethoxyphenol in water have been conducted. These studies are important for understanding the physical and chemical properties of these compounds in different environmental conditions (Larachi et al., 2000).
Corrosion Inhibition
Research on Schiff base molecules related to 5-Chloro-2-ethoxyphenol has shown their effectiveness as corrosion inhibitors on mild steel in acidic mediums. This application is crucial in the field of material science and engineering (Pandey et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPSDAHUYBEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)
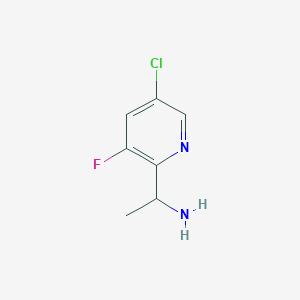
![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)
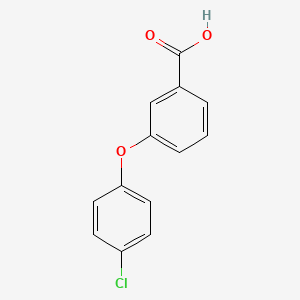
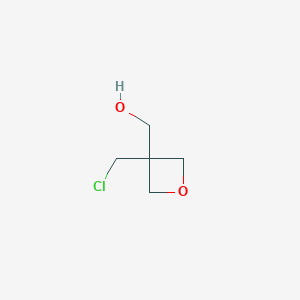
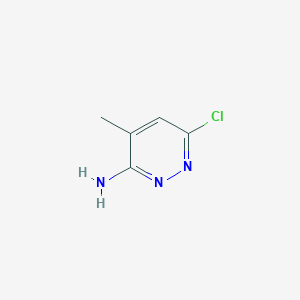
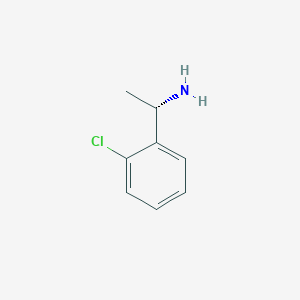
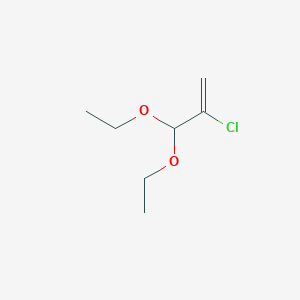
![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)
